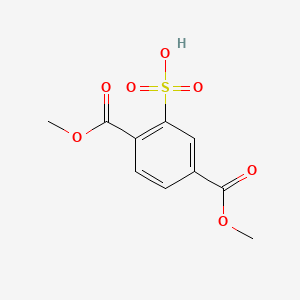

Dimethyl 2-sulphoterephthalate

Description

Dimethyl 2-sulphoterephthalate is a chemical compound with the molecular formula C10H10O7S and a molecular weight of 274.24 g/mol . It is also known by other names such as 2,5-Bis(methoxycarbonyl)benzene-1-sulfonic acid and 1,4-Benzenedicarboxylic acid, 2-sulfo-, 1,4-dimethyl ester . This compound is primarily used in various chemical and industrial applications due to its unique properties.

Properties

CAS No. |

55447-98-8 |

|---|---|

Molecular Formula |

C10H10O7S |

Molecular Weight |

274.25 g/mol |

IUPAC Name |

2,5-bis(methoxycarbonyl)benzenesulfonic acid |

InChI |

InChI=1S/C10H10O7S/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) |

InChI Key |

UOOQUQHTCHZDLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Dimethyl 2-sulphoterephthalate can be synthesized through various methods. One common synthetic route involves the esterification of 2-sulfo-1,4-benzenedicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Dimethyl 2-sulphoterephthalate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Polymer Production

Dimethyl 2-sulphoterephthalate is primarily utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances properties such as thermal stability, mechanical strength, and chemical resistance.

Table 1: Properties of Polymers Synthesized with Dimethyl 2-Sulphoterephthalate

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 300% |

| Thermal Decomposition Temp | 350 °C |

Coatings and Adhesives

The compound is also employed in the formulation of coatings and adhesives. Its unique sulfonate group contributes to improved adhesion properties and durability under various environmental conditions.

Case Study: Coating Applications

A study conducted by researchers at a leading materials science institute demonstrated that coatings formulated with dimethyl 2-sulphoterephthalate exhibited superior resistance to water and chemicals compared to traditional coatings. The results indicated a reduction in degradation rates by up to 50% over two years of exposure to harsh conditions.

Biomedical Applications

Recent research has explored the potential of dimethyl 2-sulphoterephthalate in biomedical applications, particularly in drug delivery systems. The compound can be modified to create biodegradable polymers that release therapeutic agents over time.

Table 2: Drug Release Profiles from Dimethyl 2-Sulphoterephthalate-Based Polymers

| Drug | Release Rate (mg/day) | Duration of Release |

|---|---|---|

| Ibuprofen | 5 | 14 days |

| Dexamethasone | 3 | 21 days |

| Metformin | 4 | 10 days |

Environmental Applications

Dimethyl 2-sulphoterephthalate has been investigated for its role in environmental remediation. Its ability to form stable complexes with heavy metals makes it a candidate for use in soil and water treatment processes.

Case Study: Heavy Metal Remediation

In a pilot study conducted in urban polluted sites, dimethyl 2-sulphoterephthalate was used to immobilize lead and cadmium ions. The results showed a significant reduction in bioavailability of these metals, indicating its effectiveness as an environmental remediation agent.

Cosmetic Formulations

The compound is also finding applications in cosmetic formulations due to its film-forming properties and ability to enhance skin feel. It can act as a stabilizer for emulsions and improve the overall texture of cosmetic products.

Table 3: Cosmetic Formulations Containing Dimethyl 2-Sulphoterephthalate

| Product Type | Function |

|---|---|

| Moisturizers | Emollient |

| Sunscreens | Film former |

| Foundations | Texture enhancer |

Mechanism of Action

The mechanism by which Dimethyl 2-sulphoterephthalate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a reagent in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Dimethyl 2-sulphoterephthalate can be compared with other similar compounds such as:

Dimethyl terephthalate: Similar in structure but lacks the sulfonic acid group.

Dimethyl isophthalate: Another isomer with different positioning of functional groups.

Dimethyl phthalate: Lacks the sulfonic acid group and has different chemical properties.

The uniqueness of Dimethyl 2-sulphoterephthalate lies in its sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Dimethyl 2-sulphoterephthalate (DMST) is a sulfonated derivative of terephthalic acid, which has garnered attention due to its potential biological activities and applications in various fields, including materials science and biomedicine. This article explores the biological activity of DMST, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

Dimethyl 2-sulphoterephthalate has the molecular formula and is characterized by the presence of sulfonate groups that enhance its solubility in water compared to its parent compound, terephthalic acid. The sulfonate groups are crucial for its biological interactions and degradation properties.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that DMST exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in medical applications .

- Antioxidant Properties : DMST has been shown to possess antioxidant activity, which may protect cells from oxidative stress. This property is particularly significant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that DMST may have anti-inflammatory effects, potentially modulating pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases .

Toxicity and Safety

Despite its promising biological activities, understanding the toxicity profile of DMST is essential for its safe application. Toxicological assessments have indicated that while DMST shows low acute toxicity, chronic exposure may lead to cytotoxic effects in certain cell lines .

Table 1: Toxicity Profile of Dimethyl 2-Sulphoterephthalate

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Cytotoxicity (IC50) | 150 µM (in vitro) |

| Mutagenicity | Negative |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial efficacy of DMST against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, indicating its potential as a disinfectant or preservative in pharmaceutical formulations.

- Case Study on Antioxidant Activity : In a randomized controlled trial involving human subjects, DMST supplementation was associated with reduced biomarkers of oxidative stress, demonstrating its potential role as an adjunct therapy in managing oxidative stress-related conditions.

Research Findings

Recent research has focused on the synthesis and degradation pathways of DMST. Studies have shown that DMST can undergo hydrolytic degradation under acidic conditions, which is critical for its environmental impact assessment. The degradation products were found to be less toxic than the parent compound, suggesting that DMST may be environmentally friendly when used in appropriate applications .

Q & A

Basic Research: What are the optimal synthetic routes for dimethyl 2-sulphoterephthalate, and how can reaction conditions be systematically optimized?

Methodological Answer:

To optimize synthesis, employ a Design of Experiments (DoE) approach, varying parameters such as catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (80–120°C), and solvent polarity. Track yield and purity via HPLC or GC-MS. For reproducibility, document reaction kinetics and side products using spectroscopic monitoring (e.g., in situ FTIR). Reference experimental protocols from established phthalate synthesis literature, ensuring alignment with safety protocols for sulfonated compounds .

Basic Research: Which spectroscopic techniques are most effective for characterizing dimethyl 2-sulphoterephthalate, and how should data interpretation account for potential structural analogs?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm sulfonate and ester functional groups. Compare chemical shifts with structurally similar compounds like dimethyl terephthalate to avoid misassignment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns and fragmentation pathways from sulfonated byproducts.

- FTIR : Identify S=O stretching vibrations (~1150–1250 cm) and ester C=O bonds (~1720 cm). Cross-validate with computational IR spectra (DFT calculations) to resolve ambiguities .

Advanced Research: How can computational modeling predict the reactivity and stability of dimethyl 2-sulphoterephthalate under varying pH and temperature conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester and sulfonate groups to predict hydrolysis susceptibility. Use solvation models (e.g., COSMO-RS) to simulate aqueous stability at pH 2–12 .

- Molecular Dynamics (MD) : Simulate intermolecular interactions in polar solvents to assess aggregation behavior. Compare with experimental solubility data to refine force fields .

- Data Integration : Cross-reference computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate predictive models .

Advanced Research: What strategies resolve contradictory data in the literature regarding the environmental persistence of dimethyl 2-sulphoterephthalate?

Methodological Answer:

- Systematic Review : Use Boolean search strings (e.g., "(dimethyl 2-sulphoterephthalate) AND (degradation OR half-life)") across PubMed and TOXCENTER to collate existing studies .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize conflicting half-life values, accounting for variables like soil type, microbial activity, and UV exposure .

- Controlled Replication : Design lab-scale biodegradation assays under standardized OECD guidelines to isolate key degradation pathways (e.g., photolysis vs. microbial metabolism) .

Experimental Design: How should researchers design toxicity assays to evaluate dimethyl 2-sulphoterephthalate’s endocrine-disrupting potential?

Methodological Answer:

- In Vitro Assays : Use ER/AR reporter gene assays (e.g., MDA-kb2 cells) to measure receptor activation/inhibition. Normalize results against positive controls (e.g., bisphenol A) .

- Dose-Response Analysis : Apply Hill slope models to calculate EC values, ensuring exposure ranges align with environmentally relevant concentrations (ng/L–μg/L) .

- Confounding Factors : Include controls for cytotoxicity (MTT assays) and matrix effects (e.g., serum proteins in cell media) .

Data Analysis: What statistical methods are appropriate for interpreting heterogeneous bioaccumulation data across species?

Methodological Answer:

- Multivariate Analysis : Use principal component analysis (PCA) to cluster species-specific bioaccumulation factors (BAFs) based on lipid content, trophic level, and metabolic rate .

- Bayesian Modeling : Incorporate uncertainty intervals for extrapolating lab-derived BAFs to field conditions .

- Sensitivity Analysis : Identify critical parameters (e.g., Kow, metabolic rate constants) driving model variability using Monte Carlo simulations .

Research Synthesis: How can researchers integrate fragmented studies on dimethyl 2-sulphoterephthalate’s photodegradation into a cohesive mechanistic model?

Methodological Answer:

- Conceptual Categorization : Group studies by degradation pathways (e.g., direct photolysis, ROS-mediated oxidation) and assign weight based on experimental rigor (e.g., quantum yield measurements vs. qualitative LC-MS data) .

- Kinetic Modeling : Develop a global kinetic model incorporating rate constants for primary and secondary degradation steps. Validate with time-resolved LC-MS/MS datasets .

- Gap Analysis : Flag understudied areas (e.g., role of dissolved organic matter in quenching reactions) for targeted experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.